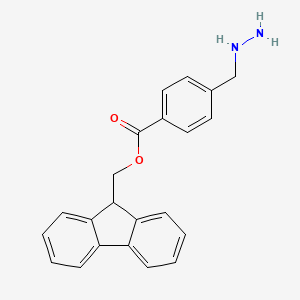
4-Fmoc-amino-benzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fmoc-amino-benzylamine is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino-benzylamine structure. The Fmoc group is widely used in organic synthesis, particularly in the field of peptide synthesis, due to its stability under basic conditions and ease of removal under mildly basic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fmoc-amino-benzylamine typically involves the reaction of 4-amino-benzylamine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base such as sodium bicarbonate in a solvent like dioxane . The Fmoc group can also be introduced using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl azide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques can also be employed to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fmoc-amino-benzylamine undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions using reagents like piperidine, leading to the formation of the free amine.
Protection and Deprotection: The Fmoc group serves as a protecting group for the amino function, which can be selectively removed without affecting other functional groups.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Protection: Fmoc-Cl or Fmoc-OSu in the presence of a base like sodium bicarbonate.
Major Products Formed
Applications De Recherche Scientifique
4-Fmoc-amino-benzylamine is extensively used in scientific research, particularly in the following areas:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins using SPPS techniques.
Medicinal Chemistry: The compound is employed in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: It is used in the modification of biomolecules for various applications in biotechnology and molecular biology.
Mécanisme D'action
The primary function of 4-Fmoc-amino-benzylamine is to serve as a protected intermediate in synthetic chemistry. The Fmoc group protects the amino function during synthetic steps and can be selectively removed under basic conditions. This allows for the sequential addition of amino acids in peptide synthesis without unwanted side reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-amino-benzylamine: Uses tert-butyl carbamate (Boc) as the protecting group, which is removed under acidic conditions.
Cbz-amino-benzylamine: Uses benzyl carbamate (Cbz) as the protecting group, which is removed by catalytic hydrogenolysis.
Uniqueness
4-Fmoc-amino-benzylamine is unique due to its stability under basic conditions and ease of removal with mild bases like piperidine. This makes it particularly suitable for SPPS, where the Fmoc group can be removed without affecting the acid-labile linkers used in the synthesis .
Propriétés
Formule moléculaire |
C22H20N2O2 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl 4-(hydrazinylmethyl)benzoate |
InChI |
InChI=1S/C22H20N2O2/c23-24-13-15-9-11-16(12-10-15)22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21,24H,13-14,23H2 |
Clé InChI |
FRRDFUCVQNYOGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=CC=C(C=C4)CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


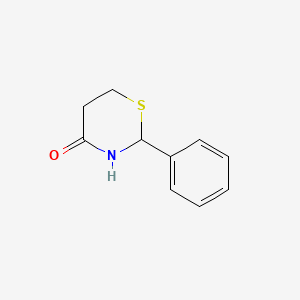
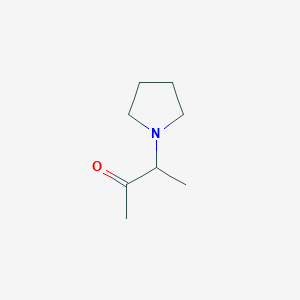

![(R)-2-methyl-1-[4-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13964232.png)
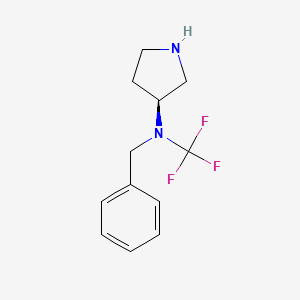
![6-Isopropyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13964242.png)
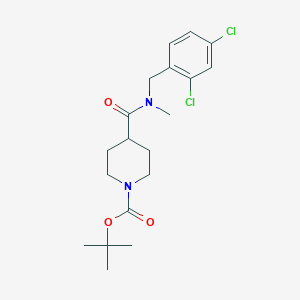
![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13964265.png)
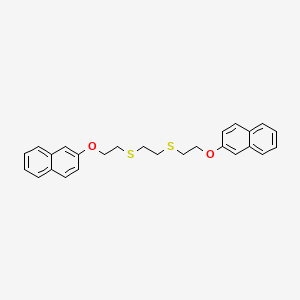
![Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]-](/img/structure/B13964271.png)
![2-(Acetyloxy)-1-[(acetyloxy)methyl]ethyl decanoate](/img/structure/B13964278.png)

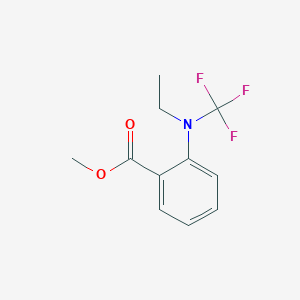
![Thieno[3,2-b]pyridin-7-ylboronic acid](/img/structure/B13964290.png)
